molecular formula C17H20O6 B14603388 4-Methoxy-6-[2-(3,4,5-trimethoxyphenyl)ethyl]-2H-pyran-2-one CAS No. 60427-83-0

4-Methoxy-6-[2-(3,4,5-trimethoxyphenyl)ethyl]-2H-pyran-2-one

Cat. No.: B14603388
CAS No.: 60427-83-0
M. Wt: 320.3 g/mol
InChI Key: DHRJFIDNUBLKKD-UHFFFAOYSA-N
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Description

4-Methoxy-6-[2-(3,4,5-trimethoxyphenyl)ethyl]-2H-pyran-2-one is a synthetic organic compound characterized by its unique structural features, including a pyranone ring and a trimethoxyphenyl group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-6-[2-(3,4,5-trimethoxyphenyl)ethyl]-2H-pyran-2-one typically involves multi-step organic reactions. One common method includes the condensation of 3,4,5-trimethoxybenzaldehyde with an appropriate pyranone precursor under acidic or basic conditions. The reaction may require catalysts such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-6-[2-(3,4,5-trimethoxyphenyl)ethyl]-2H-pyran-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halides, amines

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Methoxy-6-[2-(3,4,5-trimethoxyphenyl)ethyl]-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit tubulin polymerization, which disrupts the microtubule network within cells, leading to cell cycle arrest and apoptosis. This mechanism is particularly relevant in its anti-cancer activity, where it targets rapidly dividing cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-6-[2-(3,4,5-trimethoxyphenyl)ethyl]-2H-pyran-2-one is unique due to its specific combination of a pyranone ring and a trimethoxyphenyl group, which imparts distinct chemical and biological properties. Its ability to inhibit tubulin polymerization and its potential therapeutic applications make it a valuable compound for further research and development .

Properties

CAS No.

60427-83-0

Molecular Formula

C17H20O6

Molecular Weight

320.3 g/mol

IUPAC Name

4-methoxy-6-[2-(3,4,5-trimethoxyphenyl)ethyl]pyran-2-one

InChI

InChI=1S/C17H20O6/c1-19-13-9-12(23-16(18)10-13)6-5-11-7-14(20-2)17(22-4)15(8-11)21-3/h7-10H,5-6H2,1-4H3

InChI Key

DHRJFIDNUBLKKD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=O)OC(=C1)CCC2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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